3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid is a compound that belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities. This specific compound features a thiophene ring and has garnered interest in medicinal chemistry due to its potential applications in pharmaceuticals, particularly in the development of anticancer agents and other therapeutic agents.
The compound can be synthesized through various methods, often involving cyclization reactions that incorporate thiophene and oxadiazole moieties. Research indicates that derivatives of oxadiazole have been extensively studied for their biological properties, including antibacterial and anticancer activities .
3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid is classified as a heterocyclic compound due to the presence of nitrogen in its oxadiazole ring. It is also categorized under carboxylic acids because of the propanoic acid functional group.
The synthesis of 3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid typically involves the following steps:
Technical details regarding reaction conditions, such as temperature, solvents, and catalysts used, are crucial for optimizing yield and purity .
The molecular structure of 3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid can be described as follows:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its molecular geometry and functional groups .
The chemical reactivity of 3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid can include:
Technical details regarding these reactions depend on the specific conditions applied (e.g., temperature, pH) and can lead to various derivatives with modified biological activity .
The proposed mechanism of action for 3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid involves:
Data from biological evaluations indicate that compounds with similar structures exhibit significant activity against various cancer cell lines .
The physical properties of 3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid include:
Chemical properties include:
Relevant analyses such as melting point determination and spectroscopic methods provide additional insights into these properties .
3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid has several potential applications in scientific research:
The ongoing research into its biological activity continues to reveal new potential applications within medicinal chemistry .
The synthesis of 3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid (molecular formula: C₉H₈N₂O₃S; molecular weight: 224.24 g/mol) relies on strategic cyclization reactions to construct its 1,3,4-oxadiazole core fused with a thiophene heterocycle [1] [3] [7]. The canonical approach involves a two-step sequence:
Alternative cyclization agents include trimethyl orthoacetate for methyl-substituted oxadiazoles, though this is less relevant for the unsubstituted target compound [6]. Solvent selection critically influences yield and purity; polar aprotic solvents like dimethylformamide enhance cyclization efficiency but may require stringent temperature control (80–100°C) to avoid byproducts [6]. Post-synthesis purification via recrystallization or column chromatography typically achieves ≥95% purity, as confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy [2] [5].
Table 1: Key Synthetic Methods and Conditions
Step | Reagents/Conditions | Yield Range | Purity |
---|---|---|---|
Hydrazide Formation | Hydrazine hydrate, EtOH, reflux | 70–85% | >90% |
Cyclodehydration | (CH₃O)₃CH, p-TsOH, 80°C | 60–75% | ≥95% |
Final Purification | Recrystallization (Ethanol/water) | N/A | ≥95% |
The thiophene-3-yl moiety is introduced either via pre-functionalized carboxylic acid precursors or through late-stage Suzuki coupling, though the former dominates due to superior regioselectivity [6] [9].
Bioisosteric modifications of the 1,3,4-oxadiazole ring in this scaffold aim to optimize pharmacokinetic properties while retaining bioactivity. The oxadiazole serves as a carboxylic acid or amide bioisostere, mitigating metabolic liabilities associated with traditional carbonyl groups [6]. Key replacements include:
Notably, 5-amino-1,3,4-oxadiazole derivatives demonstrate enhanced potency (e.g., EC₅₀ = 59 nM in cAMP assays) compared to non-bioisosteric precursors, attributable to improved hydrogen-bond acceptance and reduced steric hindrance [6]. The thiophene-oxadiazole linkage in the target compound balances lipophilicity (clogP = 1.82) and topological polar surface area (TPSA = 76.22 Ų), favoring membrane permeability [3].
Table 2: Bioisosteric Impact on Molecular Properties
Bioisostere | clogP | TPSA (Ų) | Hydrogen Bond Acceptors | Hydrogen Bond Donors |
---|---|---|---|---|
1,3,4-Oxadiazole (title compound) | 1.82 | 76.22 | 5 | 1 |
Amide analog | 4.53 | 65.38 | 3 | 2 |
1,2,4-Oxadiazole | 2.15 | 78.34 | 5 | 1 |
The propanoic acid chain (–CH₂CH₂COOH) appended to the oxadiazole ring is pivotal for conferring conformational flexibility, aqueous solubility, and salt-forming capability. Key stability contributions include:
Accelerated stability studies reveal that the free acid form remains stable for >24 months at −20°C but may undergo decarboxylation above 150°C. Co-crystallization with ethanol/water (1:1) yields monoclinic crystals that resist humidity-induced amorphization (5–60% relative humidity) [2] [5].
Table 3: Impact of Carboxylic Acid Spacer Length on Properties
Spacer Group | log P | Aqueous Solubility (mg/mL) | Rotatable Bonds |
---|---|---|---|
–CH₂COOH (acetic acid) | 1.45 | 3.2 | 3 |
–CH₂CH₂COOH (propanoic acid) | 1.82 | 5.8 | 4 |
–CH₂CH₂CH₂COOH (butanoic acid) | 2.31 | 1.9 | 5 |
The propanoic acid group’s orientation also minimizes steric clash with the thiophene ring, as confirmed by density functional theory calculations showing a dihedral angle of 15–20° between the oxadiazole and thiophene planes [1] [7]. This alignment preserves molecular planarity essential for solid-state stability and crystal packing.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: